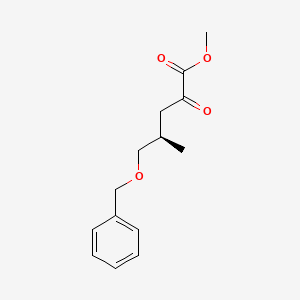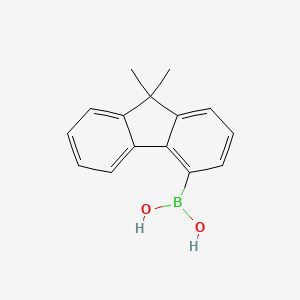![molecular formula C16H14O5 B3093519 Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate CAS No. 1245828-39-0](/img/structure/B3093519.png)
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
Descripción general
Descripción
Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with hydroxyl and carboxylate functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid. This reaction is carried out in the presence of methanol and a strong acid catalyst, such as sulfuric acid, to yield the dimethyl ester . The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with different functional groups.
Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate: Another biphenyl derivative with distinct chemical properties
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
dimethyl 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJHUDMCVPCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3093446.png)

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)

![5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3093515.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

